
AZ3146
概要
説明
AZ3146 is a potent and selective inhibitor of monopolar spindle 1 (Mps1), a kinase critical for the spindle assembly checkpoint (SAC) during mitosis. Discovered via high-throughput screening and optimized for selectivity, this compound inhibits Mps1 with an IC50 of ~35 nM . It disrupts SAC by preventing the recruitment of O-Mad2 to the Mad1–C-Mad2 core complex, leading to premature mitotic exit, chromosomal instability (CIN), and micronucleation . This compound exhibits minimal off-target activity against other kinases, with >40% inhibition observed only for FAK, JNK1, JNK2, and KIT at higher concentrations .
準備方法
Chemical Synthesis of AZ3146
Structural Overview and Retrosynthetic Analysis
This compound features a purin-8-one core substituted at positions 2, 7, and 9. Retrosynthetic analysis suggests the following disconnections:
-
Purin-8-one core : Likely derived from a pyrimidine intermediate through cyclization.
-
9-Cyclopentyl group : Introduced via alkylation of a purine precursor.
-
2-Anilino substituent : Installed via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.
-
7-Methyl group : Added through methylation at N-7.
Synthetic Route and Reaction Conditions
While the exact proprietary synthesis from AstraZeneca remains undisclosed, inferred steps based on structural analogs and technical data include:
Step 1: Formation of the Purin-8-one Core
A pyrimidine-4,6-diamine intermediate is cyclized with a carbonyl donor (e.g., triphosgene) under basic conditions to form the purin-8-one scaffold .
Step 2: Introduction of the 9-Cyclopentyl Group
The purin-8-one core undergoes N-9 alkylation using cyclopentyl bromide or iodide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in a polar aprotic solvent like DMF .
Step 3: Installation of the 2-Anilino Substituent
A substituted aniline (2-methoxy-4-(1-methylpiperidin-4-yl)oxy)aniline) is coupled to the purine at position 2. This step may utilize SNAr under heated conditions (80–110°C) in ethanol or n-butanol, facilitated by a base such as DIPEA .
Step 4: N-7 Methylation
The 7-position is methylated using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaH) in THF or DMF .
Step 5: Purification and Characterization
Crude product is purified via flash chromatography (ethyl acetate/hexane gradients) and recrystallization. Purity is confirmed by HPLC (≥99%), with structural validation via <sup>1</sup>H NMR and HRMS .
Physicochemical Properties and Formulation
Solubility and Stability
Property | Value |
---|---|
Solubility in DMSO | ≥100 mg/mL |
Solubility in Ethanol | ≥15.3 mg/mL |
Storage Conditions | -20°C (desiccated) |
Stability in Solution | 1 month at -20°C; 6 months at -80°C |
This compound exhibits high solubility in DMSO, making it suitable for in vitro studies. Prolonged storage in aqueous buffers is discouraged due to hydrolysis risk .
In Vivo Formulation Preparation
For animal studies, this compound is dissolved in a ternary solvent system:
-
DMSO master stock : 100 mM in DMSO.
-
Working solution : Diluted in PEG300/Tween 80/phosphate buffer (pH 7.4) to achieve desired concentrations .
Component | Volume Ratio |
---|---|
DMSO | 10% |
PEG300 | 40% |
Tween 80 | 5% |
ddH<sub>2</sub>O | 45% |
Analytical and Biological Validation
Kinase Inhibition Profiling
This compound’s selectivity was confirmed against a panel of 50 kinases, showing >100-fold selectivity for Mps1 over CDK1, Aurora B, and other mitotic kinases .
Kinase | IC<sub>50</sub> (nM) |
---|---|
Mps1 (TTK) | 35 |
CDK1 | >10,000 |
Aurora B | >10,000 |
Cellular Efficacy and Mechanism
In HeLa cells, this compound (1 µM) overrides the spindle assembly checkpoint (SAC) by displacing Mad2 and CENP-E from kinetochores, inducing mitotic slippage . Cytotoxicity assays in HCC cells demonstrated dose-dependent growth inhibition (EC<sub>50</sub> = 0.1–1 µM) .
Quality Control and Batch Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity, with a single peak at 6.2 minutes .
Spectroscopic Data
-
HRMS (ESI+) : m/z calcd for C<sub>24</sub>H<sub>32</sub>N<sub>6</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 453.2612; found: 453.2608 .
-
<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 8.21 (s, 1H, H-6), 7.68 (d, J = 8.5 Hz, 1H, ArH), 6.89 (d, J = 2.5 Hz, 1H, ArH), 6.82 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 4.51–4.45 (m, 1H, cyclopentyl), 3.81 (s, 3H, OCH<sub>3</sub>), 3.30–3.25 (m, 2H, piperidinyl), 2.92 (s, 3H, N-CH<sub>3</sub>), 2.45 (s, 3H, 7-CH<sub>3</sub>) .
Applications in Mitotic Research
SAC Inactivation Studies
This compound (10 µM) induces cohesion fatigue in HeLa cells by accelerating APC/C-mediated securin degradation, leading to premature sister chromatid separation .
Combination Therapies
Co-treatment with Aurora kinase inhibitors (e.g., ZM447439) synergistically enhances mitotic catastrophe in cancer cells, as quantified by phosphorimaging of BubR1-kinetochore dissociation .
化学反応の分析
反応の種類
AZ 3146は、以下を含む様々な化学反応を起こします。
酸化: 化合物はある特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために実施することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化プリンノン誘導体が得られる場合があり、置換反応によって様々な置換プリンノン化合物が生成されます .
科学研究への応用
AZ 3146は、以下を含む、幅広い科学研究への応用を持っています。
化学: 単極紡錘体1キナーゼの阻害とその細胞分裂への影響を研究するためのツール化合物として使用されます。
生物学: 細胞生物学研究において、単極紡錘体1キナーゼの染色体整列と分離における役割を調査するために使用されます。
医学: 細胞分裂を妨げる能力から、癌治療における潜在的な治療用途が探索されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
AZ3146 has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. The compound interferes with chromosome alignment during mitosis by overriding the spindle assembly checkpoint, which is crucial for ensuring proper chromosome segregation. This action is primarily achieved by inhibiting the recruitment of key proteins such as Mad1 and Mad2 to kinetochores, thereby affecting the mitotic progression of cells .
Cancer Research
This compound has been utilized extensively in cancer research to explore the role of Mps1 in tumorigenesis. Its ability to induce abnormal mitosis has been linked to potential therapeutic effects against various cancer types. Studies have shown that this compound can lead to genomic instability, a hallmark of cancer cells, which may enhance the efficacy of other anticancer agents .
Cell Cycle Studies
The compound serves as a critical tool for dissecting the molecular mechanisms governing the cell cycle. By manipulating Mps1 activity, researchers can better understand how cells respond to mitotic stress and the consequences of aberrant cell division .
Embryonic Development
Recent studies have highlighted this compound's role in embryonic development, particularly its differential effects on aneuploidy and mosaicism in pre-implantation embryos. Unlike other Mps1 inhibitors, this compound does not trigger a p53-dependent apoptotic response, suggesting unique pathways through which it influences embryonic fitness .
Case Study 1: Mps1 Inhibition in Cancer Cell Lines
A study investigated the effects of this compound on various human cancer cell lines, demonstrating that treatment resulted in significant alterations in mitotic progression and chromosomal alignment. The findings indicated that approximately 90% of treated cells experienced abnormal mitoses, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Resistance Mechanisms
Research into acquired resistance against Mps1 inhibitors revealed mutations in the Mps1 gene that conferred resistance to this compound. Identifying these mutations is crucial for developing strategies to overcome resistance in clinical settings .
作用機序
AZ 3146は、単極紡錘体1キナーゼを選択的に阻害することで効果を発揮します。この阻害は、紡錘体集合チェックポイントに関与する重要なタンパク質のリン酸化を阻止し、有糸分裂を完了するのに必要な時間の短縮と、異常な有糸分裂を引き起こします。 この化合物は、Mad1、Mad2、セントロメアタンパク質Eなどのタンパク質がキнетоコアへの動員を妨げ、最終的に染色体の整列と分離を阻害します .
類似化合物との比較
Comparison with Other Mps1 Inhibitors
Reversine
- Mechanism : Reversine inhibits Mps1 and Aurora kinases, inducing CIN and micronuclei .
- Developmental Outcomes :
- In murine embryos, Reversine reduced inner cell mass (ICM) and trophectoderm (TE) cell counts (10 vs. 15 ICM cells in controls) and caused severe developmental arrest (0% viable embryos at E9.5) .
- AZ3146-treated embryos retained higher viability (21% viable at E9.5) despite similar micronucleation rates (62.5% vs. 75% for Reversine) .
- Selectivity : Unlike this compound, Reversine lacks Mps1 specificity, contributing to broader toxicity.
BAY-1161909 & CFI-402257
- Potency : These next-generation Mps1 inhibitors have improved pharmacokinetic profiles but lack direct IC50 comparisons to this compound in the provided data .
- Resistance : this compound is prone to resistance via Mps1 point mutations (e.g., T686A), whereas newer inhibitors like CFI-402257 may overcome this limitation .
Table 1: Selectivity and Potency of Mps1 Inhibitors
Compound | Mps1 IC50 (nM) | Key Off-Targets | Resistance Risk |
---|---|---|---|
This compound | 35 | FAK, JNK1/2, KIT | High (mutations) |
Reversine | Not reported | Aurora kinases | Moderate |
CFI-402257 | <10* | Not reported | Low* |
BAY-1161909 | <10* | Not reported | Low* |
*Inferred from preclinical data .
Comparison with SAC-Targeting Agents
GSK923295 (Cenp-E Inhibitor)
- Mechanism : Targets centromere-associated protein E (Cenp-E), blocking chromosome alignment .
- Synergy with this compound : Combined use overrides SAC, inducing anaphase onset in cells with misaligned chromosomes. This dual inhibition amplifies aneuploidy without DNA damage .
- Therapeutic Context : While GSK923295 disrupts spindle mechanics, this compound specifically silences SAC, offering complementary mechanisms.
Synergy with Taxanes vs. Apoptosis Sensitizers
ABT-737 (BH3 Mimetic)
- Mechanism : Inhibits anti-apoptotic proteins (Bcl-2, Bcl-xL) to enhance taxane-induced apoptosis .
- Efficacy :
- Key Advantage : this compound’s SAC abrogation synergizes with taxanes at subtoxic doses, enhancing mitotic catastrophe over apoptosis-driven death .
Table 2: Synergy of this compound vs. ABT-737 with Taxanes
Dual-Target Inhibitors vs. This compound’s Selectivity
MPHs 1–6 (Mps1/HDAC8 Inhibitors)
- Mechanism : Dual inhibition of Mps1 and histone deacetylase 8 (HDAC8) .
- Potency : IC50 values for Mps1 (≤10 nM) and HDAC8 (≤20 nM) exceed this compound’s single-target efficacy (Mps1 IC50 = 34.35 nM) .
- Therapeutic Potential: Dual targeting may reduce toxicity and resistance but complicates pharmacokinetics compared to this compound’s specificity.
Unique Features of this compound
- Interferon Response : In acute myeloid leukemia (AML), this compound upregulates IFN-β and interferon-stimulated genes (IRF3, IRF7, OAS1), activating JAK-STAT pathways and potentiating immune surveillance .
- Dose Flexibility : Effective at low doses (0.125–2 µM) in combination therapies, minimizing off-target effects .
- Developmental Resilience : Despite inducing CIN, this compound permits partial embryonic development, unlike Reversine .
生物活性
AZ3146 is a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the regulation of the mitotic checkpoint during cell division. This compound has garnered attention in cancer research due to its ability to override the spindle assembly checkpoint (SAC), leading to chromosomal instability and potential therapeutic applications in various malignancies.
- Chemical Structure : this compound is designed to inhibit Mps1 activity, exhibiting an IC50 value of approximately 35 nM . It demonstrates selectivity against 46 other kinases, including Cdk1 and Aurora B, making it a valuable tool for studying Mps1 function in cellular contexts .
- Mechanism of Action : this compound interferes with the recruitment of critical proteins such as Mad1 and Mad2 to kinetochores, essential for proper chromosome alignment during mitosis. By inhibiting Mps1, this compound disrupts the SAC, resulting in premature mitotic exit and chromosomal misalignment .
Property | Value |
---|---|
Target | Mps1 kinase |
IC50 | 35 nM |
Selectivity | Over 46 kinases |
Primary Action | Overrides spindle assembly checkpoint |
In Vitro Studies
This compound has been tested across various cancer cell lines, demonstrating its efficacy in impairing cell viability and promoting chromosomal instability. For instance:
- Hepatocellular Carcinoma (HCC) : In HCC cell lines, this compound was shown to decrease cell growth significantly. The inhibition of TTK (the human homolog of Mps1) by this compound led to reduced proliferation and migration capabilities of these cancer cells .
- Cervical Carcinoma : Studies indicated that this compound inhibited proliferation in HeLa cells, showcasing its potential as a therapeutic agent against cervical cancer .
Case Studies
- Acute Myeloid Leukemia (AML) : A retrospective study involving AML patient samples revealed that high levels of chromosomal instability induced by this compound correlated with poor clinical outcomes. The compound was used to induce chromosome segregation errors in AML cell lines, highlighting its role in enhancing our understanding of CIN's impact on cancer progression .
- Mitotic Catastrophe : In various cancer models, this compound treatment resulted in mitotic catastrophe characterized by abnormal mitoses. Approximately 90% of treated cells exhibited significant deviations from normal mitotic processes, such as entering anaphase without proper chromosome alignment .
In Vivo Studies
While most studies focus on in vitro applications, the potential for this compound's use in vivo remains an area for future research. Current findings suggest that further investigations using animal models are necessary to assess its therapeutic efficacy and safety profiles.
Resistance Mechanisms
Despite its promising applications, resistance to Mps1 inhibitors like this compound can develop through mutations in the Mps1 kinase domain. Research has identified specific mutations that confer resistance, complicating treatment strategies. Understanding these mechanisms is vital for developing next-generation inhibitors or combination therapies that can overcome resistance .
Summary of Resistance Mechanisms
Mutation Type | Impact on Efficacy |
---|---|
Point mutations in Mps1 | Conferred resistance |
Structural changes | Altered binding affinity |
Q & A
Basic Research Questions
Q. What is the primary mechanism of AZ3146 in disrupting the spindle assembly checkpoint (SAC)?
this compound selectively inhibits Mps1 kinase (IC50 = 35 nM), a critical regulator of SAC. By blocking Mps1 activity, this compound prevents the recruitment of Mad2 to kinetochores, destabilizing the mitotic checkpoint complex (MCC). This forces premature mitotic exit even with unattached chromosomes. Methodologically, researchers should validate this using immunofluorescence to track Mad2 localization (reduced to ~15% in treated cells) and monitor mitotic duration via live-cell imaging (e.g., mitotic exit reduced from 90 to 32 minutes in HeLa cells) .
Q. What concentrations of this compound are effective in inducing mitotic slippage in HeLa cells?
Effective concentrations range from 0.5–2 µM. At 1–2 µM, this compound accelerates mitotic exit and induces chromosomal missegregation. Researchers should use time-lapse microscopy to quantify slippage rates and confirm via metaphase spread analysis (e.g., ~90% of treated HeLa cells exhibit abnormal anaphase) . For dose-response curves, use the CCK-8 assay over 3–4 days, with IC50 values varying by cell type (e.g., 7.13 µM in BEL-7404 HCC cells) .
Q. How do researchers assess this compound-induced chromosomal instability in vitro?
Standard protocols include:
- Metaphase spread analysis : Stain chromosomes with Giemsa or DAPI to quantify missegregation (e.g., ~50% of this compound-treated cells show unaligned chromosomes) .
- Micronucleus assay : Detect nuclear anomalies (e.g., 62.5% increase in micronuclei in mouse embryos) .
- Flow cytometry : Measure DNA content to identify aneuploid populations .
Advanced Research Questions
Q. How can this compound be combined with taxanes to enhance anti-tumor efficacy?
Synergistic effects are observed when this compound (0.125–1 µM) is paired with docetaxel (4 nM). The inhibitor overrides SAC-mediated mitotic arrest, forcing slippage and apoptosis. Key steps:
- Pre-treat cells with this compound for 24 hr before adding taxanes.
- Quantify apoptosis via Annexin V/PI staining and long-term survival via colony formation assays.
- Note: this compound alone (≤8 µM) does not block colony growth, but combined treatment reduces viability by >90% in MDA-MB-231 cells .
Q. How do researchers distinguish this compound-specific Mps1 inhibition from off-target effects?
- Kinase selectivity panels : Test this compound against 50+ kinases at 1 µM; it shows weaker activity against FAK, JNK1/2, and Kit .
- Rescue experiments : Overexpress Mps1 in treated cells to restore SAC function.
- Phospho-specific antibodies : Monitor Mps1 autophosphorylation (e.g., reduced phospho-Mps1 levels confirm target engagement) .
Q. What strategies optimize this compound treatment duration to study aneuploidy tolerance?
- Short-term exposure (6–12 hr) : Induces transient SAC override, suitable for studying immediate mitotic defects.
- Long-term exposure (72 hr) : Promotes aneuploidy tolerance in BRG1-deficient cells. Use sulforhodamine B (SRB) assays to track viability and karyotype analysis to quantify chromosome gains/losses .
- Pulse-chase experiments : Treat cells with this compound (2 µM) for 10 min to trigger rapid mitotic entry, then wash out to study recovery .
Q. How do researchers resolve contradictory data on this compound’s impact on Mad1 localization?
Contradictions arise from treatment timing:
- Pre-mitotic inhibition : Blocks Mad1/Mad2 recruitment to kinetochores.
- Post-mitotic inhibition : Retains Mad1 but disrupts O-Mad2. Methodological fix: Synchronize cells using thymidine/RO-3306 before this compound treatment. Use quantitative imaging to compare Mad1 intensity (e.g., ~60% retention in post-mitotic cells) .
Q. Methodological Notes
- Controls : Include DMSO-treated cells and Mps1-knockout lines to confirm on-target effects.
- Data normalization : Use mitotic index (percentage of cells in mitosis) and normalize viability assays to untreated controls.
- Statistical rigor : Apply two-way ANOVA for dose-time responses (e.g., p<0.001 for BRG1 KO survival curves) .
特性
IUPAC Name |
9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3/c1-28-12-10-17(11-13-28)33-18-8-9-19(21(14-18)32-3)26-23-25-15-20-22(27-23)30(24(31)29(20)2)16-6-4-5-7-16/h8-9,14-17H,4-7,10-13H2,1-3H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWVHPTFRQHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719960 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124329-14-1 | |
Record name | 9-Cyclopentyl-2-{2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]anilino}-7-methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。